![molecular formula C15H20N4O3 B6013064 (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6013064.png)
(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmission. This mechanism of action makes it a potential therapeutic agent for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has been shown to have various biochemical and physiological effects. It has been found to increase the amplitude and frequency of GABAergic synaptic currents, leading to an increase in inhibitory neurotransmission. It also has anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for the treatment of anxiety and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has various advantages and limitations for lab experiments. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, its limited solubility and stability can pose challenges in its use for in vivo experiments.
Orientations Futures
There are various future directions for the (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound. One potential direction is the development of more potent and selective compounds that can target specific subtypes of the GABA-A receptor. Another direction is the investigation of its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, the development of novel drug delivery systems can enhance its solubility and stability, making it more suitable for in vivo experiments.
Conclusion:
In conclusion, the (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a promising candidate for the treatment of anxiety and other neurological disorders. However, its limited solubility and stability can pose challenges in its use for in vivo experiments. Further research in the development of more potent and selective compounds and novel drug delivery systems can enhance its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction between 2,1,3-benzoxadiazol-4-ylmethyl chloride and 4-morpholinylpyrrolidine in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. Its ability to act as a modulator of the GABA-A receptor has made it a promising candidate for the treatment of anxiety, depression, and other neurological disorders.
Propriétés
IUPAC Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-14-10-18(9-13(14)19-4-6-21-7-5-19)8-11-2-1-3-12-15(11)17-22-16-12/h1-3,13-14,20H,4-10H2/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGVCGJOPPGGL-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.